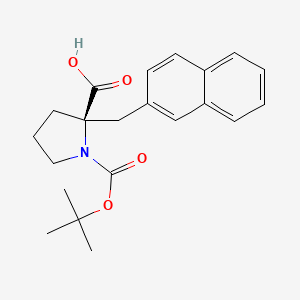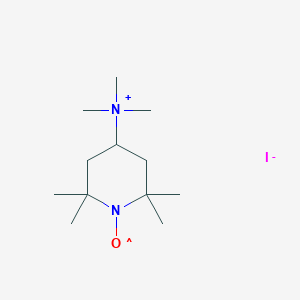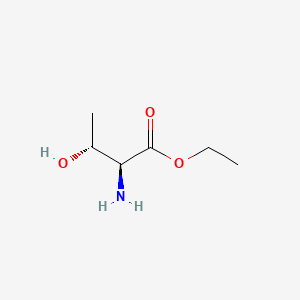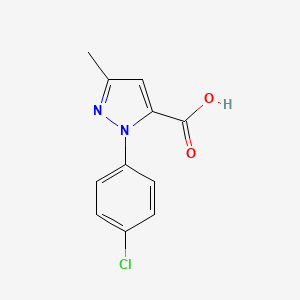
N-羟基-4-甲氧基-萘-1-甲酰胺
描述
“N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine” is a chemical compound with the molecular formula C12H12N2O2 . It is related to the class of compounds known as naphthoquinones .
Molecular Structure Analysis
The molecular structure of “N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine” consists of a naphthalene core with a methoxy group (OCH3) and a carboxamidine group (NH2C=NOH) attached . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
“N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine” has a molecular weight of 216.23588 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.科学研究应用
Pharmacology
Application Summary
In pharmacology, this compound is investigated for its therapeutic potential, possibly as a novel drug candidate targeting specific diseases or conditions.
Methods and Experimental Procedures
The compound is tested in vitro and in vivo for pharmacokinetics, toxicity, efficacy, and mechanism of action. Dosage forms and administration routes are also explored.
Results and Outcomes
Results may include data on bioavailability, therapeutic index, and dose-response relationships, often presented in graphs or tables to illustrate findings .
Environmental Science
Application Summary
Environmental science research may utilize this compound to study its effects on ecosystems, such as its biodegradability or impact on aquatic life.
Methods and Experimental Procedures
The compound is introduced into controlled environmental settings, and its breakdown products and persistence are monitored using analytical techniques.
Results and Outcomes
Findings might include half-life measurements in various conditions and ecotoxicological data, providing insight into environmental risks .
Food Science
Application Summary
In food science, the compound could be assessed for its potential as a food additive, affecting properties like shelf-life or flavor profile.
Methods and Experimental Procedures
Food products are treated with the compound, and sensory evaluations, shelf-life tests, and nutritional analyses are conducted.
Results and Outcomes
Outcomes could include sensory scores, microbiological counts, and nutritional content changes, supporting its use in food applications .
Agricultural Science
Application Summary
Agricultural science might explore the use of this compound as a growth promoter or pesticide, enhancing crop yield or protection.
Methods and Experimental Procedures
Field trials are conducted, applying the compound to crops and monitoring growth parameters, pest resistance, and yield.
Results and Outcomes
Data typically includes growth rates, pest control efficacy, and crop yield statistics, often compared to control groups .
Cosmetics
Application Summary
Cosmetic applications may involve the compound in formulations for skin care or makeup products, potentially for its antioxidant or pigmenting properties.
Methods and Experimental Procedures
The compound is incorporated into cosmetic formulations, and its effects on skin or hair are evaluated through clinical trials.
Results and Outcomes
Clinical trial results may show improvements in skin hydration, elasticity, or color stability in makeup products .
Textile Industry
Application Summary
In the textile industry, this compound could be used in dyeing processes or to enhance fabric properties like UV resistance or antimicrobial activity.
Methods and Experimental Procedures
Textiles are treated with the compound, and their colorfastness, resistance to environmental factors, and antimicrobial properties are tested.
Results and Outcomes
Results may include color stability measurements under various conditions and reductions in microbial growth on treated fabrics .
未来方向
The future directions for research on “N-Hydroxy-4-methoxy-naphthalene-1-carboxamidine” and related compounds could include further exploration of their biological properties and potential applications. For example, some 1,4-naphthoquinones are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases .
属性
IUPAC Name |
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-7-6-10(12(13)14-15)8-4-2-3-5-9(8)11/h2-7,15H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSTXUNHHBLHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-4-methoxynaphthalene-1-carboximidamide | |
CAS RN |
690632-32-7 | |
| Record name | N-Hydroxy-4-methoxy-1-naphthalenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 2-amino-5-[4-(tert-butyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1608178.png)



![2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1608183.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B1608184.png)

![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)
![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)